molecular formula C9H13NO B1359132 2,2-Dimethyl-1-(1H-pyrrol-1-yl)propan-1-one CAS No. 411208-03-2

2,2-Dimethyl-1-(1H-pyrrol-1-yl)propan-1-one

Cat. No. B1359132
M. Wt: 151.21 g/mol
InChI Key: NBCLWNCJSKCWIK-UHFFFAOYSA-N
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Description

“2,2-Dimethyl-1-(1H-pyrrol-1-yl)propan-1-one” is a chemical compound with the molecular formula C9H13NO . It has a molecular weight of 151.21 g/mol . The IUPAC name for this compound is 2,2-dimethyl-1-pyrrol-1-ylpropan-1-one .


Synthesis Analysis

While specific synthesis methods for “2,2-Dimethyl-1-(1H-pyrrol-1-yl)propan-1-one” were not found, a related compound, 4-(2,5-dimethyl-1H-pyrrol-1-yl)-N’-(2-(substituted)acetyl)benzohydrazides, was synthesized and evaluated for antibacterial activity .


Molecular Structure Analysis

The molecular structure of “2,2-Dimethyl-1-(1H-pyrrol-1-yl)propan-1-one” includes a pyrrole ring attached to a propanone group with two methyl groups . The InChI string representation of the molecule is InChI=1S/C9H13NO/c1-9(2,3)8(11)10-6-4-5-7-10/h4-7H,1-3H3 .


Physical And Chemical Properties Analysis

The compound “2,2-Dimethyl-1-(1H-pyrrol-1-yl)propan-1-one” has a molecular weight of 151.21 g/mol . It has a topological polar surface area of 22 Ų and a complexity of 151 . The compound has a rotatable bond count of 1 .

Scientific Research Applications

Synthesis and Chemical Properties

  • Compounds related to 2,2-Dimethyl-1-(1H-pyrrol-1-yl)propan-1-one have been synthesized for creating structurally diverse libraries through alkylation and ring closure reactions, demonstrating the potential of these compounds in generating new chemical entities with varied functional groups (Roman, 2013).
  • New pyrrole alkaloids with bulky N-alkyl side chains containing stereogenic centers have been isolated from Lycium chinense, indicating the natural occurrence and potential biological relevance of similar compounds (Youn et al., 2013).

Antimicrobial Applications

  • Novel (E)-methyl 2,4-dimethyl-5-(3-oxo-3-phenylprop-1-en-1-yl)-1H-pyrrole-3-carboxylate derivatives have been synthesized and evaluated for in vitro antimicrobial activities, showing that these derivatives possess significant antibacterial and antifungal activities, which are attributed to the presence of the heterocyclic ring (Hublikar et al., 2019).
  • A series of substituted 3-(2, 4-dimethyl-1H-pyrrol-3-yl)-5-phenyl-4, 5-dihydroisoxazole compounds have been synthesized and screened for their in vitro antibacterial activity, highlighting the potential of pyrrole derivatives as antimicrobial agents (Kumar et al., 2017).

Structural and Computational Studies

  • Ethyl 4-(3-Furan-2yl-acryloyl)-3,5-dimethyl-1H-pyrrole-2-carboxylate has been synthesized and its structure confirmed through spectroscopic analyses and quantum chemical calculations, providing insight into the molecular interactions and stability of such compounds (Singh et al., 2014).

properties

IUPAC Name

2,2-dimethyl-1-pyrrol-1-ylpropan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13NO/c1-9(2,3)8(11)10-6-4-5-7-10/h4-7H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBCLWNCJSKCWIK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(=O)N1C=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70616011
Record name 2,2-Dimethyl-1-(1H-pyrrol-1-yl)propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70616011
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

151.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,2-Dimethyl-1-(1H-pyrrol-1-yl)propan-1-one

CAS RN

411208-03-2
Record name 2,2-Dimethyl-1-(1H-pyrrol-1-yl)propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70616011
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
C Munteanu, TE Spiller, J Qiu… - The Journal of …, 2020 - ACS Publications
Despite recent advancements in metal-catalyzed borylations of aryl (pseudo)halides, there is a continuing need to develop robust methods to access both early-stage and late-stage …
Number of citations: 24 pubs.acs.org
RS Villatoro, JR Belfield, HD Arman… - …, 2023 - ACS Publications
A general method for the Ni-catalyzed Buchwald–Hartwig amination of (hetero)aryl chlorides using both anilines and aliphatic amines under homogeneous conditions has been …
Number of citations: 0 pubs.acs.org

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